Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Description
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate (molecular formula: C₁₂H₁₀FN₃O₄, monoisotopic mass: 279.0655 g/mol) is a fluorinated pyrazole derivative characterized by a 2-fluorobenzyl substituent at the 1-position, a nitro group at the 3-position, and a methyl ester at the 4-position of the pyrazole ring. Its ChemSpider ID is 64833609, and it is registered under CAS RN 2054953-74-9 . This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modulation of electronic and steric properties through substituent variation.
Properties
Molecular Formula |
C12H10FN3O4 |
|---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-20-12(17)9-7-15(14-11(9)16(18)19)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 |
InChI Key |
FNIXIBGGCCTYHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzyl bromide with 3-nitro-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as the solvent.
Major Products Formed
Reduction: Formation of Methyl 1-(2-fluorobenzyl)-3-amino-1H-pyrazole-4-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the fluorobenzyl group, heterocyclic core (pyrazole vs. triazole), and functional groups (nitro, ester, carboxamide). Key examples include:
Key Observations:
- Fluorine Substitution: The 2-fluorobenzyl group in the target compound provides moderate electronegativity and lipophilicity.
- Heterocyclic Core : Pyrazole derivatives (e.g., the target compound) are more rigid and less polar than triazole analogs (e.g., CAS 106308-41-2), which may influence solubility and metabolic stability .
- Functional Groups : The nitro group in the target compound increases electrophilicity, making it reactive in reduction or nucleophilic substitution reactions. Carboxamide analogs (e.g., CAS 106308-41-2) offer hydrogen-bonding capabilities, which could enhance target interactions in drug design .
Physicochemical Properties
While explicit data (e.g., melting points, logP) are scarce in the provided evidence, theoretical comparisons can be made:
- Molecular Weight : The target compound (279.23 g/mol) is heavier than triazole analogs (e.g., 257.20 g/mol for CAS 106308-41-2) due to the nitro group and ester functionality .
Biological Activity
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 273.22 g/mol. The compound features a pyrazole ring, a nitro group, and a carboxylate ester that may influence its biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the nitration of pyrazole derivatives followed by esterification processes. The following general steps outline a typical synthetic route:
- Nitration : The pyrazole derivative undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Esterification : The resulting nitro compound is then reacted with methyl alcohol in the presence of an acid catalyst to form the ester.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, derivatives have been tested against Candida albicans and Staphylococcus aureus, demonstrating promising results in inhibiting their growth.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting certain enzymes involved in the production of pro-inflammatory mediators. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents can significantly affect its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against microbial strains |
| Variation in alkyl chain length | Alters solubility and bioavailability |
| Changes in the position of the nitro group | Affects interaction with biological targets |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activities against a panel of pathogens. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against E. coli, indicating strong antimicrobial potential.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively inhibited NF-kB signaling pathways in macrophage cells. This inhibition led to decreased levels of TNF-alpha and IL-6, cytokines associated with inflammation, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
